
7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one” is a type of extended flavonoid . Flavonoids are a class of plant and fungus secondary metabolites. They are known for their diverse beneficial effects on human health, including anti-inflammatory, anti-oxidant, and anti-cancer activities .
Synthesis Analysis
The compound can be synthesized via a one-pot Claisen–Schmidt condensation reaction . In this reaction, a solution of 7–methoxy-3,4-dihydronaphthalen-1 (2 H )-one and 6-methoxy-3-pyridinecarbaldehyde in methanol is used, and a 20% NaOH solution is added .Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a 3,4-dihydronaphthalen-1(2H)-one core, with 7-methoxy and 2-methoxyphenyl groups . These groups are not coplanar with each other, which may increase the likelihood of interactions with bioactive molecules .Scientific Research Applications
Antimicrobial and Anti-inflammatory Effects
- Tectorigenin Monohydrate : Isolated from Belamcanda chinensis, this compound shows antimicrobiotic and anti-inflammatory effects. Its molecular structure involves a chromen-4-one system and a benzene ring, linked by hydrogen bonds (Liu, Ma, Gao, & Wu, 2008).
Phototransformation and Synthesis
- Phototransformation of Chromenones : Studies on 2-(3-methoxyphenyl)-4H-chromen-4-ones have shown unique phototransformation properties, resulting in the production of exotic tetracyclic scaffolds and dealkoxylation effects (Khanna, Dalal, Kumar, & Kamboj, 2015).
- Synthesis of Novel Compounds : New compounds with the 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one structure have been synthesized, showing significant antibacterial and antifungal activity. These compounds were analyzed through molecular docking studies (Mandala et al., 2013).
Health Applications
- Reduction of Atherogenic Index : The compound isolated from Swietenia macrophylla King seeds significantly reduced the atherogenic index in hyperlipidemic rats, also lowering the expression of certain genes. This indicates potential as an antihyperlipidemic agent (Prasetyastuti, Ayunda, & Sunarti, 2021).
Molecular Modeling and Analysis
- Molecular Docking and Analyses : Novel hybrid compounds containing pyrazole and coumarin cores, including a specific 7-methoxy-2H-chromen-2-one variant, have been characterized through various spectroscopic and molecular analyses. These studies include molecular docking with interleukin-6, highlighting its interaction potential (Sert et al., 2018).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as chalcone analogues, have been shown to act as potent inhibitors of the monoamine oxidase enzymes .
Mode of Action
The compound’s mode of action is likely related to its structural configurationThis twisted configuration may increase the likelihood of interactions with bioactive molecules, potentially enhancing its biological activity .
Biochemical Pathways
Similar compounds have been found to inhibit the monoamine oxidase enzymes, which play a crucial role in the metabolism of monoamine neurotransmitters .
Result of Action
Similar compounds have demonstrated antioxidant properties , and some chalcone-like derivatives containing 6-methoxy-3,4-dihydronaphthalenone have shown potential antioxidant properties .
properties
IUPAC Name |
7-methoxy-3-(2-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-11-7-8-13-16(9-11)21-10-14(17(13)18)12-5-3-4-6-15(12)20-2/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKZEEGZDCPPML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

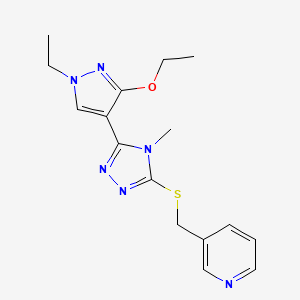
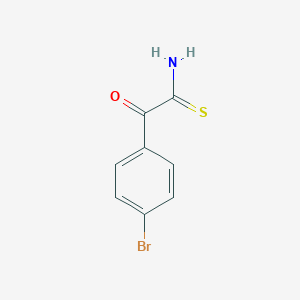
![4-chloro-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2392735.png)
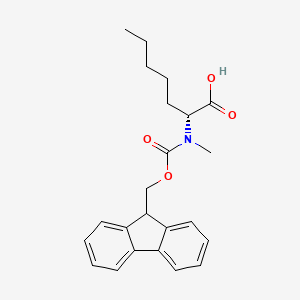
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone](/img/structure/B2392737.png)
![N~1~-benzyl-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2392738.png)


![3-(4-Bromophenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2392745.png)
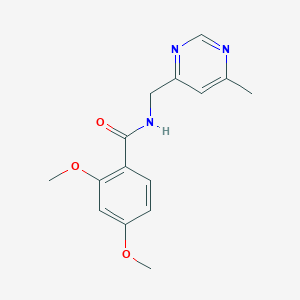
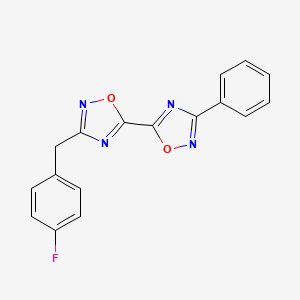
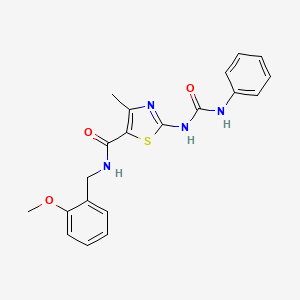
![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2392749.png)
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate](/img/structure/B2392750.png)